6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2S/c20-12-3-1-11(2-4-12)17-9-16(19(22,23)24)15(10-25)18(26-17)27-14-7-5-13(21)6-8-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVDABYPYIOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The chlorophenyl, sulfanyl, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.
Final Functionalization: The nitrile group is added in the final step, often through a cyanation reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic compound notable for its diverse applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer research. Its unique structure, characterized by the presence of chlorophenyl, sulfanyl, and trifluoromethyl groups, enhances its biological activity and interaction with various molecular targets.
Antibacterial Properties
Research has shown that compounds similar to this compound exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. For example, studies have reported minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted in the journal Molecules demonstrated a strong correlation between structural modifications and increased cytotoxicity against various cancer cell lines. The following table summarizes findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | This compound |
| HeLa (Cervical Cancer) | 8 | This compound |
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Constructed through cyclization reactions starting from suitable precursors.
- Introduction of Substituents : Chlorophenyl, sulfanyl, and trifluoromethyl groups are introduced via substitution reactions.
- Final Functionalization : The nitrile group is added through a cyanation reaction.
Industrial production methods focus on optimizing these synthetic routes to maximize yield and minimize costs, often employing catalysts and high-throughput screening techniques.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Physicochemical Properties
- Lipophilicity : The target compound’s dual Cl atoms and CF₃ group result in higher logP compared to analogs with methyl or hydrogen substituents .
- Acidity : The pKa of sulfanyl-linked analogs (e.g., ~-2.68 for related compounds) suggests strong acidity due to thiol proton lability .
- Solubility: Phenoxy-substituted derivatives (e.g., 2,4-dichlorophenoxy) exhibit lower aqueous solubility than sulfanyl analogs due to reduced polarity .
Research Findings and Trends
Biological Activity
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various molecules. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of antibacterial, anticancer, and enzyme inhibition.
Chemical Structure
The compound's structure can be broken down as follows:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Chlorophenyl Groups : Two para-chlorophenyl substituents that may contribute to the compound's lipophilicity and biological interactions.
- Sulfanyl Group : The presence of a sulfanyl group enhances the compound's reactivity and potential biological activity.
- Trifluoromethyl Group : This electron-withdrawing group often increases the potency of compounds in biological systems.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis. For instance, studies have shown that derivatives containing similar structural motifs can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been reported to exhibit antiproliferative effects against several cancer cell lines. For example, compounds with similar structures have demonstrated activity against breast cancer cells, with IC50 values indicating effective growth inhibition at micromolar concentrations . The mechanism may involve induction of apoptosis or cell cycle arrest.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The binding affinity to these enzymes suggests that modifications in the chemical structure can lead to enhanced inhibitory effects .
Study 1: Antimicrobial Efficacy
In a study published in Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives of chlorophenyl sulfanyl compounds were evaluated for their antibacterial activity against various pathogens. The results indicated that the presence of the trifluoromethyl group significantly enhanced the antibacterial potency compared to non-fluorinated analogs .
| Compound | Pathogen Tested | MIC (μg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 5 |
| Derivative B | Escherichia coli | 10 |
| Target Compound | Staphylococcus aureus | 3.12 |
Study 2: Anticancer Properties
Research featured in Molecules highlighted the anticancer properties of pyridine derivatives, including those similar to our target compound. These studies demonstrated a strong correlation between structural modifications and increased cytotoxicity against cancer cell lines, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing activity .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Target Compound |
| HeLa (Cervical Cancer) | 8 | Target Compound |
Q & A
Q. What are the standard synthetic routes for preparing 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives to form the pyridine core.
- Sulfanylation : Introducing the (4-chlorophenyl)sulfanyl group via nucleophilic substitution or coupling reactions using catalysts like copper or palladium (e.g., Pd(PPh₃)₄).
- Trifluoromethylation : Incorporating the CF₃ group via Ullmann-type coupling or radical trifluoromethylation. Solvents such as DMF or toluene are commonly used, with purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm substituent positions and purity.
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL or similar software) resolves stereochemistry and bond angles (e.g., C–S bond length ~1.75–1.80 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Confirms functional groups like nitrile (C≡N stretch ~2200 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen its bioactivity?
Initial studies often employ:
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases) using fluorometric or colorimetric readouts.
- Antimicrobial Screening : Disc diffusion assays against bacterial/fungal strains.
- Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can crystallographic disorder in the pyridine ring be resolved during structural refinement?
- Data Collection : Use high-resolution X-ray data (≤0.8 Å) to minimize noise.
- Software Tools : Apply SHELXL’s PART and SUMP instructions to model disorder, and validate with PLATON’s ADDSYM .
- Thermal Ellipsoid Analysis : Check for anisotropic displacement parameters (ADPs) to identify disordered regions .
Q. What strategies address contradictory bioactivity results across different assay conditions?
- Assay Optimization : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamics.
- Metabolic Stability Tests : Rule out false negatives/positives via liver microsome assays .
Q. How can computational methods improve reaction yield during scale-up synthesis?
- DFT Calculations : Predict transition states and optimize reaction pathways (e.g., sulfanylation energy barriers).
- Machine Learning : Train models on reaction databases to identify ideal catalysts (e.g., Pd vs. Cu).
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
Q. What are the challenges in analyzing non-covalent interactions (e.g., π-π stacking) in this compound?
- Crystallographic Analysis : Measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C–H···N vs. Cl···Cl contacts) using CrystalExplorer.
- MD Simulations : Perform molecular dynamics to assess interaction stability in solvated systems .
Methodological Notes
- Data Validation : Cross-reference crystallographic data with CCDC databases and validate using checkCIF .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) meticulously .
- Ethical Compliance : Adhere to biosafety protocols for cytotoxicity assays, including proper waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
